3-[(dimethylamino)methyl]benzene-1-sulfonamide
Description
Properties
CAS No. |
1099632-79-7 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Optimizing Sulfonamide Scaffolds: A Technical Guide to the 3-Sulfamoylbenzylamine N,N-Dimethyl Derivative
Part 1: Executive Technical Overview
The 3-sulfamoylbenzylamine N,N-dimethyl derivative (systematically 3-(dimethylaminomethyl)benzenesulfonamide ) represents a critical "fragment-based" scaffold in medicinal chemistry. It serves as a textbook example of the "Tail Approach" in designing Carbonic Anhydrase Inhibitors (CAIs).
While the unsubstituted sulfonamide moiety (
This guide provides a rigorous workflow for the synthesis, characterization, and biological validation of this scaffold, moving beyond basic recipes to causal experimental design.
Part 2: Chemical Identity & Properties[1][2][3][4]
| Property | Specification | Clinical/Experimental Relevance |
| IUPAC Name | 3-(dimethylaminomethyl)benzenesulfonamide | Unambiguous chemical identifier. |
| Molecular Formula | Base scaffold for mass spectrometry validation. | |
| Mol. Weight | 214.28 g/mol | Fragment-sized (<300 Da), ideal for FBDD (Fragment-Based Drug Discovery). |
| ZBG Moiety | Primary Sulfonamide ( | Critical: Must remain unsubstituted to coordinate Zn(II). |
| Tail Moiety | Tertiary amine; protonatable at physiological pH (approx | |
| Target Class | Carbonic Anhydrase (CA) Isoforms | Glaucoma (hCA II), Epilepsy (CNS isoforms), Oncology (hCA IX). |
Part 3: Robust Synthesis Protocol
Rationale
Direct chlorosulfonation of N,N-dimethylbenzylamine is risky due to lack of regioselectivity (ortho/para/meta mixtures). The Self-Validating Protocol below utilizes a pre-functionalized meta-substituted precursor to guarantee regiochemistry.
Reaction Scheme (Visualization)
Caption: Nucleophilic substitution pathway ensuring meta-regiospecificity.
Step-by-Step Methodology
1. Reagent Preparation:
-
Substrate: 3-(Chloromethyl)benzenesulfonamide (1.0 eq).
-
Nucleophile: Dimethylamine (2.0 M solution in THF, 3.0 eq). Note: Excess amine acts as a base to scavenge the HCl byproduct.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
2. Execution:
-
Charge a round-bottom flask with 3-(Chloromethyl)benzenesulfonamide under nitrogen atmosphere.
-
Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C to minimize side reactions.
-
Add Dimethylamine solution dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven decomposition.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
TLC Check: Use Ethyl Acetate:Hexane (1:1). The starting material (
) should disappear; product stays near baseline or requires MeOH to move due to amine polarity.
3. Work-up (The "Self-Validating" Step):
-
Evaporate THF under reduced pressure.
-
Redissolve residue in 1M HCl (aqueous). Validation: The product is a base; it will dissolve. Neutral impurities will not.[1]
-
Wash the acidic aqueous layer with Diethyl Ether (
). Discard organic layer (removes unreacted neutral precursors). -
Basify the aqueous layer to pH 10 using 2M NaOH. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (
), dry over , and evaporate.
4. Yield Expectation: >85% White/Off-white solid.
Part 4: Mechanism of Action (Pharmacodynamics)
The efficacy of this derivative relies on the "Three-Tails" hypothesis in CA inhibition. The molecule operates via a dual-anchor mechanism.
Mechanistic Pathway[5]
Caption: Dual-anchor binding mode: Zn(II) coordination plus secondary tail interactions.
-
Primary Anchor (ZBG): The ionized sulfonamide nitrogen (
) coordinates directly to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. This halts the reaction. -
Secondary Anchor (The Tail): The N,N-dimethylbenzylamine moiety extends toward the hydrophobic half of the active site (in hCA II). The bulky dimethyl group creates Van der Waals contacts with residues like Phe131 , enhancing affinity (
) compared to the unsubstituted benzylamine.
Part 5: Experimental Validation (Enzyme Inhibition Assay)
To validate the synthesized derivative, a Stopped-Flow
Protocol Parameters
-
Enzyme: Recombinant hCA II (cytosolic) and hCA IX (tumor-associated).
-
Substrate:
saturated water. -
Indicator: Phenol Red (pH 7.5).
-
Buffer: HEPES (20 mM, pH 7.5) + 20 mM
(to maintain ionic strength).
Workflow logic
-
Baseline: Measure the uncatalyzed rate of
hydration (very slow). -
Control: Measure hCA rate without inhibitor (very fast,
). -
Inhibition: Incubate Enzyme + Inhibitor (15 min)
Mix with Substrate Measure absorbance decay at 557 nm. -
Calculation: Determine
using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
Expected Data Profile (Comparative)
| Compound | Tail Structure | Interpretation | ||
| Sulfanilamide | 240 nM | 300 nM | Weak, non-selective baseline. | |
| 3-Sulfamoylbenzylamine | 15 nM | 45 nM | Improved potency due to linker length. | |
| N,N-Dimethyl Derivative | 2–8 nM | 10–20 nM | High Potency. Methyl groups exploit hydrophobic pocket (Phe131). |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Scott, W. L., et al. (2002). Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry (General synthesis protocols for sulfonamide libraries). Link
Sources
Methodological & Application
protocol for reductive amination of 3-sulfamoylbenzaldehyde
An Application Note and Detailed Protocol for the Reductive Amination of 3-Sulfamoylbenzaldehyde
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development, for its efficacy in forming carbon-nitrogen bonds.[1][2][3] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines in a two-step process involving the initial formation of an imine or iminium ion, followed by its reduction.[3][4][5] The method's prevalence is due to its broad substrate scope, high functional group tolerance, and the operational simplicity of often being a one-pot reaction.[6]
The 3-sulfamoylbenzaldehyde scaffold is of particular interest as the sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[7][8][9] The ability to selectively modify the aldehyde group of 3-sulfamoylbenzaldehyde via reductive amination provides a direct route to a diverse library of novel sulfonamide derivatives, which can be screened for various biological activities.[10][11]
This guide, intended for researchers and professionals in drug development, provides a detailed protocol for the reductive amination of 3-sulfamoylbenzaldehyde. It emphasizes the underlying chemical principles, offers a step-by-step experimental procedure, and includes guidance on optimization and troubleshooting to ensure reliable and reproducible results.
Reaction Mechanism: A Tale of Two Steps
The reductive amination of an aldehyde with a primary amine proceeds through two distinct stages within a single pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 3-sulfamoylbenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, more commonly known as an imine.[3][5] This dehydration step is typically acid-catalyzed and is a reversible equilibrium.[2] The presence of a mild acid, such as acetic acid, can facilitate this process by protonating the carbonyl oxygen, thereby increasing the carbonyl carbon's electrophilicity.[12]
-
Reduction of the Iminium Ion: In the acidic medium, the imine is in equilibrium with its protonated form, the iminium ion. The iminium ion is significantly more electrophilic than the starting aldehyde. This difference in reactivity is crucial for the success of the reaction, as it allows for the use of mild reducing agents that selectively reduce the iminium ion without significantly reducing the starting aldehyde.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent for this purpose due to its selectivity and mild nature.[3][13][14][15] The hydride from STAB is transferred to the iminium carbon, yielding the final secondary amine product.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. brainly.com [brainly.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. merckmillipore.com [merckmillipore.com]
solubility enhancement using dimethylaminomethyl sulfonamide scaffolds
Application Note: Solubility Enhancement of Sulfonamides via -((Dimethylamino)methyl) Prodrug Scaffolds
Abstract
Poor aqueous solubility is a recurrent bottleneck in the development of sulfonamide-based therapeutics, often driven by high crystal lattice energy resulting from intermolecular hydrogen bonding. This guide details the design, synthesis, and validation of
Scientific Foundation
The Solubility Challenge
Primary (
The Mannich Base Solution
The introduction of a ((dimethylamino)methyl) moiety via a Mannich reaction serves two mechanistic functions:
-
Lattice Disruption: The bulky group acts as a "molecular wedge," preventing the tight packing of the sulfonamide headgroups.
-
Ionization: The dimethylamino group typically possesses a pKa between 7.0 and 9.0. In acidic to neutral pH environments (e.g., gastric fluid or formulation vehicles), this amine becomes protonated (
), drastically increasing solvation enthalpy.
Mechanism of Action (MoA)
This scaffold is a "soft drug" or prodrug. It is chemically synthesized but designed to degrade. The hydrolysis is strictly chemical (non-enzymatic) and follows first-order kinetics, releasing formaldehyde and dimethylamine to regenerate the active drug.
Pathway Visualization
The following diagram illustrates the synthesis and the physiological regeneration cycle.
Figure 1: Cycle of synthesis and physiological regeneration of the sulfonamide parent drug.
Experimental Protocols
Protocol A: Synthesis of -((Dimethylamino)methyl) Sulfonamides
Objective: To synthesize the Mannich base prodrug with high purity, avoiding premature hydrolysis during workup.
Reagents:
-
Parent Sulfonamide (1.0 eq)[1]
-
Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 – 1.5 eq)
-
Dimethylamine (40% aq. solution or ethanolic solution) (1.2 – 1.5 eq)
-
Solvent: Ethanol (absolute) or 1,4-Dioxane.
Procedure:
-
Dissolution: Dissolve the parent sulfonamide in the minimum volume of ethanol. If the sulfonamide is highly insoluble, use 1,4-dioxane and gentle heating (
). -
Reagent Addition: Add formaldehyde solution followed slowly by the dimethylamine solution.
-
Note: The order is crucial. The intermediate formation of the iminium ion is rapid.
-
-
Reaction: Stir the mixture.
-
Scenario A (Reactive Sulfonamides): Stir at Room Temperature (RT) for 2–4 hours.
-
Scenario B (Sterically Hindered): Reflux (
) for 1–3 hours.
-
-
Monitoring: Monitor by TLC.
-
Critical: Do not use acidic mobile phases (e.g., acetic acid) as they will hydrolyze the product on the plate. Use neutral systems (e.g., DCM/MeOH) or basic alumina plates.
-
-
Workup (The "No-Acid" Rule):
-
Evaporate the solvent under reduced pressure at
. -
Do not perform an acidic aqueous wash.
-
Recrystallize the residue from dry acetone or ether/hexane.
-
Storage: Store in a desiccator at
. Moisture initiates hydrolysis.
-
Protocol B: Kinetic Solubility Profiling
Objective: To determine solubility without degradation interference. Standard thermodynamic solubility (24h shake-flask) is unsuitable due to hydrolysis.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the Prodrug in DMSO.
-
Spiking: Spike 10
L of stock into 990 L of buffer (PBS pH 7.4 and Glycine-HCl pH 3.0) in a glass vial. -
Agitation: Vortex for 30 seconds.
-
Filtration: Immediately filter (0.45
m PTFE) to remove precipitate. -
Quantification: Inject immediately onto HPLC.
-
Calculation: Compare Peak Area (Prodrug) against a standard curve.
-
Note: If the parent peak appears, sum the molar equivalents of Parent + Prodrug to estimate total solubilized species, but note that this indicates instability.
-
Protocol C: Hydrolysis Kinetics (Stability Assay)
Objective: To calculate the half-life (
Procedure:
-
Incubation: Prepare a 100
M solution of the prodrug in PBS (pH 7.4) at . -
Sampling: Withdraw aliquots at
minutes. -
Quenching: Immediately inject into HPLC or quench with cold acetonitrile.
-
Analysis: Plot
vs. Time.-
Slope =
-
Workflow Visualization
The following diagram outlines the decision matrix for validating the scaffold.
Figure 2: Validation workflow for Mannich base prodrug candidates.
Data Interpretation & Troubleshooting
Representative Performance Metrics
The following table illustrates expected data for a successful dimethylaminomethyl prodrug compared to a parent sulfonamide.
| Parameter | Parent Sulfonamide | N-Mannich Prodrug | Interpretation |
| LogP | 2.5 | 1.8 (at pH 7.4) | Lower LogP indicates better hydrophilicity. |
| Solubility (pH 7.4) | 15 | > 2500 | >160-fold increase. Enables IV formulation. |
| Solubility (pH 3.0) | 15 | > 10,000 | Massive increase due to amine protonation. |
| Stability ( | Stable | 45 minutes | Ideal for rapid conversion after absorption. |
| Stability ( | Stable | < 5 minutes | Rapid hydrolysis in stomach acid (oral limit). |
Troubleshooting Common Issues
-
Issue: Product decomposes on the silica column.
-
Cause: Silica is slightly acidic.
-
Fix: Use neutral alumina or add 1% Triethylamine to the eluent.
-
-
Issue:
is too short (< 5 mins).-
Cause: Steric crowding around the nitrogen is insufficient.
-
Fix: Switch from Dimethylamine to a bulkier amine (e.g., Morpholine or Diisopropylamine) to slow hydrolysis.
-
References
- Bundgaard, H. (1989). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. In: Wermuth C.G. (eds) The Practice of Medicinal Chemistry.
- Johansen, M., & Bundgaard, H. (1980). Pro-drugs as drug delivery systems XIII. Kinetics of decomposition of N-Mannich bases of salicylamide and assessment of their suitability as possible pro-drugs.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Link
Sources
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-sulfonyl imidates as a novel prodrug form for an ester function or a sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme.de [thieme.de]
- 8. researchgate.net [researchgate.net]
reaction conditions for coupling 3-[(dimethylamino)methyl]benzene-1-sulfonamide
[1]
Executive Summary & Molecule Analysis
Target Molecule: 3-[(Dimethylamino)methyl]benzene-1-sulfonamide
Core Challenge: This substrate presents a dichotomy in reactivity. The sulfonamide (
Strategic Approach: To successfully couple this molecule, we must utilize ligand systems that are bulky enough to prevent the coordination of the distal tertiary amine while sufficiently electron-rich to facilitate the oxidative addition of the aryl halide.
Reaction Landscape Visualization
Figure 1: Strategic decision tree for functionalizing this compound. The choice of route depends on the electrophile availability (Halide vs. Boronic Acid vs. Carboxylic Acid).
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1]
Application: Synthesis of high-value pharmaceutical intermediates where the electrophile is an Aryl Bromide or Chloride.[1][2] Mechanism: The sulfonamide acts as the nucleophile.[1][3] The bulky tBuBrettPhos ligand is critical; it creates a steric pocket that favors the binding of the sulfonamide anion while excluding the substrate's own tertiary amine tail.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Nucleophile | 1.0 | This compound |
| Aryl Halide | Electrophile | 1.0 - 1.2 | Aryl Bromide (preferred) or Chloride |
| Catalyst | Pd Source | 0.02 - 0.05 | tBuBrettPhos Pd G3 (or G4) |
| Base | Deprotonation | 2.0 | |
| Solvent | Medium | 0.2 M | t-Amyl Alcohol or 1,4-Dioxane |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.[1]
-
Solids Addition: Charge the vial with the Substrate (1.0 equiv), Aryl Halide (1.0 equiv), and Base (
, 2.0 equiv).-
Expert Tip: If the aryl halide is a liquid, add it after the solvent.
-
-
Catalyst Charge: Add tBuBrettPhos Pd G3 precatalyst (2-5 mol%).[1]
-
Why G3? The G3 precatalyst ensures the immediate release of the active L-Pd(0) species even at lower temperatures, preventing the tertiary amine side chain from sequestering unligated Pd(II) salts.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Inject anhydrous t-Amyl Alcohol (or Dioxane) via syringe through the septum.[1]
-
Reaction: Heat the mixture to 100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the sulfonamide (M+H 229).
-
-
Workup (Self-Validating):
-
Cool to room temperature.[1] Dilute with EtOAc.
-
Crucial Step: Because the product contains a basic amine, do not wash with strong acid (1M HCl) or you will lose the product to the aqueous layer.
-
Wash with Brine only.[1] Dry over
.[1] -
Purification: Flash chromatography (DCM/MeOH/NH4OH gradient) or SCX-2 (Strong Cation Exchange) catch-and-release to isolate the amine-containing product.[1]
-
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)[1]
Application: Coupling with Aryl Boronic Acids .[1][4][5] This is preferred for late-stage functionalization where the aryl halide is not available, or to avoid Palladium costs.[1] Mechanism: Oxidative coupling using Cu(II) under aerobic conditions.[1][4]
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Nucleophile | 1.0 | This compound |
| Boronic Acid | Electrophile | 2.0 | Aryl Boronic Acid |
| Catalyst | Metal Source | 0.2 (20%) | |
| Ligand/Base | Promoter | 2.0 | Pyridine (or TEA) |
| Solvent | Medium | 0.1 M | DCM or Acetonitrile |
| Oxidant | Turnover | Excess | Atmospheric Oxygen ( |
Step-by-Step Methodology
-
Setup: Use an open flask or a tube with a drying tube (reaction requires air).[1]
-
Mixing: Combine Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and
(0.2 equiv) in DCM. -
Activation: Add Pyridine (2.0 equiv).[1]
-
Note: The pyridine acts as both a base and a ligand for Copper, stabilizing the intermediate.
-
-
Reaction: Stir vigorously at Room Temperature open to the air (or under an
balloon for faster rates) for 16–24 hours.-
Visual Check: The reaction usually turns from blue/green to a dark suspension as the reaction proceeds.
-
-
Workup:
Protocol C: N-Acylation (Synthesis of Bioisosteres)
Application: Converting the sulfonamide into an N-acyl sulfonamide (
Step-by-Step Methodology
-
Activation: Dissolve the Carboxylic Acid (1.2 equiv) in DCM (0.2 M). Add EDC·HCl (1.5 equiv) and DMAP (1.5 equiv).[1] Stir for 10 minutes.
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at Room Temperature for 12 hours.
-
Self-Validating Check:
-
The product is significantly more acidic than the starting material.[1]
-
TLC Check: The product will streak on standard silica unless 1% Acetic Acid is added to the eluent.
-
-
Purification:
Mechanistic Validation & Troubleshooting
The Catalytic Cycle (Buchwald-Hartwig Focus)[1][6]
The following diagram illustrates the specific pathway for sulfonamides, highlighting where the tertiary amine side chain can cause issues (Catalyst Poisoning) and how the bulky ligand prevents it.
Figure 2: Catalytic cycle for Sulfonamide coupling.[1] The "Off-Cycle Trap" represents the risk of the dimethylamino tail coordinating to Pd.[1] Using tBuBrettPhos blocks this path sterically.[1][6]
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Pd) | Catalyst Poisoning | Switch to tBuBrettPhos or AdBrettPhos . Increase catalyst loading to 5 mol%. |
| Starting Material Remains | Poor Solubility | The zwitterionic nature of the substrate may reduce solubility in Toluene. Switch to 1,4-Dioxane or t-Amyl Alcohol .[1] |
| Product Loss in Workup | pH Error | The product contains a basic amine.[1] Ensure aqueous washes are pH > 7 or use Brine only.[1] |
| Blue Reaction (Cu) | Stalled Cycle | If the Chan-Lam reaction stays blue (Cu(II)) and doesn't darken, the catalytic cycle isn't turning over.[1] Add more base (Pyridine) or heat to 40°C. |
References
-
Buchwald-Hartwig Sulfonamide Coupling
-
Copper-Catalyzed Protocols
-
Nasrollahzadeh, M., et al. (2014).[5] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water." Synlett.
-
-
N-Acyl Sulfonamide Synthesis
-
Ligand Selection Guide
Sources
- 1. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.nie.edu.sg [repository.nie.edu.sg]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-[(Dimethylamino)methyl]benzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor Scaffold
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-[(dimethylamino)methyl]benzene-1-sulfonamide. This compound serves as a crucial scaffold in the design of novel carbonic anhydrase (CA) inhibitors. We delve into the underlying principles of its synthesis, offer detailed, validated protocols for its preparation and purification, and provide a step-by-step guide for evaluating its inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The narrative emphasizes the causal relationships in experimental design, ensuring both reproducibility and a deep understanding of the methodology.
Introduction: The Rationale for Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] To date, at least 15 different isoforms have been identified in humans, each with distinct tissue distribution, subcellular localization, and catalytic properties.[3] Their involvement in pH regulation, ion transport, and biosynthetic pathways makes them attractive therapeutic targets for a range of pathologies, including glaucoma, epilepsy, edema, and, increasingly, cancer.[1][3][5]
The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for classical CA inhibitors (CAIs).[6][7] When deprotonated, the sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, acting as a transition-state analog and potently inhibiting its catalytic activity.[8] The design of new, isoform-selective CAIs often employs the "tail approach," where different chemical moieties (tails) are attached to the primary sulfonamide-bearing scaffold.[4] These tails extend into regions of the active site cleft that vary between isoforms, thereby conferring selectivity.
The compound this compound represents a strategic scaffold within this framework. The benzenesulfonamide core provides the essential ZBG, while the 3-[(dimethylamino)methyl] substituent acts as a versatile tail. This tail, with its tertiary amine, can be protonated at physiological pH, potentially forming salt bridges with acidic residues in the active site and influencing solubility and pharmacokinetic properties. This guide provides the necessary protocols to synthesize this key intermediate and evaluate its potential as a CAI.
Synthesis Protocol: this compound
The synthesis of the title compound can be efficiently achieved via a Mannich-type reaction on 3-aminobenzenesulfonamide using Eschenmoser's salt, followed by reduction. A more direct and controllable route, detailed here, involves the reductive amination of 3-formylbenzene-1-sulfonamide.
Rationale for Synthetic Route
This two-step protocol is chosen for its high efficiency and control.
-
Chlorosulfonation: Commercially available 3-methylbenzoyl chloride is converted to 3-formylbenzene-1-sulfonyl chloride. This step introduces the precursor to the essential sulfonamide group.
-
Ammonolysis & Reductive Amination: The sulfonyl chloride is converted to the sulfonamide. The aldehyde is then subjected to reductive amination with dimethylamine and a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is selected because it is less basic and more selective for iminium ions over ketones or aldehydes, minimizing side reactions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Formylbenzene-1-sulfonyl chloride | 204.62 | 2.05 g | 10.0 | 1.0 |
| Ammonium Hydroxide (28-30%) | 35.05 | 5 mL | ~75 | ~7.5 |
| Dimethylamine (40% in H₂O) | 45.08 | 1.70 mL | 15.0 | 1.5 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Acetic Acid | 60.05 | 0.57 mL | 10.0 | 1.0 |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Formylbenzene-1-sulfonamide
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 3-formylbenzene-1-sulfonyl chloride (2.05 g, 10.0 mmol) in 20 mL of acetone.
-
Slowly add concentrated ammonium hydroxide (~5 mL) dropwise to the stirred solution. The addition should take approximately 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 3-formylbenzene-1-sulfonamide.
Step 2: Reductive Amination to Yield this compound
-
To a 100 mL round-bottom flask, add 3-formylbenzene-1-sulfonamide (1.85 g, 10.0 mmol), 50 mL of dichloromethane (DCM), and dimethylamine (40% solution in water, 1.70 mL, 15.0 mmol).
-
Add glacial acetic acid (0.57 mL, 10.0 mmol) to the suspension to catalyze iminium ion formation. Stir for 30 minutes at room temperature.
-
In one portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Purification and Characterization
Purification Protocol
The crude product is purified using flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (MeOH). A typical gradient is DCM to 95:5 DCM:MeOH.
-
Elution: Load the slurry onto the column and elute with the solvent gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid or viscous oil.
Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-7.5 (m, 4H, Ar-H), 7.25 (s, 2H, -SO₂NH₂), 3.45 (s, 2H, -CH₂-N), 2.20 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~144.1, 138.5, 131.2, 129.0, 125.8, 123.5 (Ar-C), 62.8 (-CH₂-N), 45.2 (-N(CH₃)₂) |
| HRMS (ESI+) | Calculated for C₉H₁₅N₂O₂S⁺ [M+H]⁺: 215.0854; Found: 215.085X |
| Melting Point | Dependent on purity and salt form; typically determined after synthesis. |
| Purity (HPLC) | >95% |
Application: In Vitro Carbonic Anhydrase Inhibition Assay
The primary application of this compound is to determine its inhibitory potency against various hCA isoforms. The stopped-flow CO₂ hydration assay is the gold standard for this purpose.[8]
Principle of the Assay
This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction produces protons, which causes a pH drop in a buffered solution containing a pH indicator (e.g., phenol red). The rate of color change is proportional to the enzyme's catalytic rate. The assay is performed in the absence and presence of the inhibitor to determine its effect on the enzyme's activity.
Assay Protocol
-
Reagent Preparation:
-
Buffer: 20 mM HEPES/Tris, pH 7.4.
-
Enzyme Stock: Prepare stock solutions of purified hCA isoforms (e.g., hCA I, II, IX, XII) in the buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to obtain a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Syringe A: Load with the enzyme solution (final concentration ~10 nM) and the desired concentration of the inhibitor in buffer containing the pH indicator.
-
Syringe B: Load with the saturated CO₂ substrate solution.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).
-
-
Data Analysis:
-
Determine the initial catalytic rate from the slope of the absorbance vs. time curve.
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control (DMSO vehicle).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Inhibition Assay Workflow
Caption: Experimental workflow for determining CA inhibition constants.
Mechanism of Action and Troubleshooting
Binding Mechanism
The inhibitory action of benzenesulfonamides is well-established.[8] The primary sulfonamide moiety is the anchor, or ZBG.
-
Deprotonation: The -SO₂NH₂ group loses a proton, becoming -SO₂NH⁻.
-
Zinc Coordination: The anionic nitrogen atom forms a coordinate bond with the Zn(II) ion at the bottom of the active site, displacing a zinc-bound water/hydroxide molecule essential for catalysis.[8]
-
Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of the Thr199 residue, further stabilizing the inhibitor in the active site.[8]
-
Tail Interactions: The 3-[(dimethylamino)methyl] tail extends towards the entrance of the active site cone. It can form van der Waals, hydrophobic, or electrostatic interactions with isoform-specific residues, which is the basis for achieving selective inhibition.
Caption: Schematic of sulfonamide binding in the CA active site.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low Yield | Incomplete reaction; impure starting materials; mechanical loss during workup. | Monitor reaction closely by TLC/LC-MS; ensure reagents are pure; be careful during extractions and transfers. |
| Synthesis: Multiple Products | Side reactions (e.g., over-reduction); incorrect stoichiometry. | Use a more selective reducing agent (STAB is good); carefully control reagent stoichiometry. |
| Purification: Poor Separation | Incorrect solvent system for chromatography. | Perform TLC screening with various solvent systems (e.g., DCM/MeOH, Ethyl Acetate/Hexanes) to find optimal polarity for separation. |
| Assay: High Variability | Inaccurate pipetting; enzyme instability; inhibitor precipitation. | Calibrate pipettes; keep enzyme on ice and use fresh dilutions; check inhibitor solubility in assay buffer (DMSO concentration should be <1%). |
| Assay: No Inhibition | Inactive/impure compound; incorrect inhibitor concentration range. | Re-characterize the compound (NMR, MS); test a wider range of concentrations (e.g., from pM to mM). |
Conclusion
This compound is a valuable and synthetically accessible scaffold for the development of carbonic anhydrase inhibitors. Its structure embodies the classical design strategy, combining a potent zinc-binding group with a modifiable "tail" that can be tuned to achieve desired potency and isoform selectivity. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives, facilitating the discovery of next-generation CAIs for various therapeutic applications.
References
-
Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Journal of Enzyme Inhibition, 15(4), 381-401. [Link]
-
Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]
-
Khan, I., Ali, A., Al-Harrasi, A., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4341. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192. [Link]
-
Arslan, M., Arslan, H., Gurdere, M. B., Ceylan, M., & Supuran, C. T. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic chemistry, 100, 103923. [Link]
- Acker, B. A., et al. (2017). Preparation of sulfonamide-containing antimicrobials and substrate therefor.
-
Wikipedia contributors. (2023). Eschenmoser's salt. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235520, 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. Retrieved February 25, 2026, from [Link].
-
Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971). Dimethyl(methylene)ammonium Iodide. Angewandte Chemie International Edition in English, 10(5), 330-331. [Link]
- Kim, H. S., et al. (2006). Manufacturing method of sumatriptan.
-
University of Luxembourg. (n.d.). 3-amino-n-[2-(dimethylamino)ethyl]benzene-1-sulfonamide. PubChemLite. Retrieved February 25, 2026, from [Link]
-
Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry, 65(4), 3243–3256. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 11842-11850. [Link]
-
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]
-
Ahmed, A. A. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. 5th International Conference on Biomedical and Health Sciences (CIC-BIOHS'2024). [Link]
-
Baranauskienė, L., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 509-513. [Link]
-
De Simone, G., & Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 5. [Link]
-
Wang, D., et al. (2019). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition, 58(42), 15159-15164. [Link]
-
Nocentini, A., et al. (2022). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 862-872. [Link]
-
Abengózar, A., et al. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(7), e202216196. [Link]
-
Slanina, T., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 810-823. [Link]
-
Alterio, V., et al. (2008). Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry Letters, 18(3), 957-963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]
- 8. iris.cnr.it [iris.cnr.it]
Technical Application Note: Scalable Synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonamide Hydrochloride
Executive Summary
This application note details the optimized protocol for the preparation of 3-[(dimethylamino)methyl]benzene-1-sulfonamide hydrochloride . This compound is a critical "fragment" in Fragment-Based Drug Discovery (FBDD), often serving as a solubility-enhancing moiety or a zinc-binding group pharmacophore in carbonic anhydrase inhibitors and metalloproteinase targets.[1]
While multiple synthetic routes exist, this guide prioritizes Reductive Amination (Method A) as the "Gold Standard" for laboratory and pilot-scale synthesis. This route offers superior impurity profiles compared to direct alkylation methods, avoiding the formation of quaternary ammonium byproducts and minimizing mutagenic alkyl halide handling.
Strategic Synthesis Design
Retrosynthetic Analysis
The target molecule contains two distinct functional groups: a primary sulfonamide and a tertiary benzylic amine. The stability of the sulfonamide group allows it to be established early in the synthesis, or carried through from a precursor.
-
Route B (Alternative): Nucleophilic Substitution. [1]
Reaction Scheme (Method A)
Caption: One-pot reductive amination pathway via sodium triacetoxyborohydride (STAB).
Detailed Experimental Protocol (Method A)
Safety Warning: Sulfonamides can cause hypersensitivity.[1] Dimethylamine is a gas at room temperature (supplied as solution) and is corrosive.[1] Perform all operations in a fume hood.
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| 3-Formylbenzenesulfonamide | 1.0 | SM | Purity >97% |
| Dimethylamine | 2.0 | Reactant | 2.0M in THF or MeOH |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | 95% Grade (preferred over NaBH4) |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Glacial |
| 1,2-Dichloroethane (DCE) | N/A | Solvent | Anhydrous |
| HCl in Dioxane | 1.2 | Salt Former | 4.0M Solution |
Step-by-Step Procedure
Step 1: Iminium Ion Formation[1]
-
Charge a dry 250 mL round-bottom flask (RBF) with 3-formylbenzenesulfonamide (5.0 g, 27.0 mmol).
-
Add 1,2-Dichloroethane (DCE) (100 mL) under nitrogen atmosphere.
-
Add Dimethylamine (2M in THF, 27.0 mL, 54.0 mmol).
-
Add Acetic Acid (1.5 mL, 27.0 mmol) to catalyze imine formation.[1]
-
Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Observation: The solution may become slightly cloudy or change color as the iminium species forms.
-
Step 2: Reduction[1][8]
-
Cool the mixture to 0°C using an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) (8.58 g, 40.5 mmol) portion-wise over 15 minutes.
-
Note: STAB is preferred over NaBH3CN due to lower toxicity and better selectivity (Abdel-Magid et al., 1996).[1]
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.[1]
-
IPC (In-Process Control): Monitor by LC-MS or TLC (DCM:MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear; the amine product (Rf ~0.2) will streak on silica unless treated with ammonia.[1]
Step 3: Quench and Workup
-
Quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer to a separatory funnel. Separate the organic layer.[9][10]
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic phases and wash with Brine (50 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude free base (usually a pale yellow oil or low-melting solid).
Step 4: Salt Formation (HCl)[1]
-
Dissolve the crude free base in minimal Ethanol or Ethyl Acetate (approx. 20 mL).[1]
-
Cool to 0°C. Dropwise add 4M HCl in Dioxane (8.1 mL, 32.4 mmol).
-
A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.
-
Add Diethyl Ether (50 mL) to drive precipitation if necessary.
-
Filter the solid under vacuum (Buchner funnel).[1] Wash the cake with cold Diethyl Ether (2 x 20 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Control & Validation
To ensure "Trustworthiness" and scientific validity, the isolated salt must meet the following criteria.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (see below) |
| Counter-ion | Silver Nitrate Titration | 13.0% - 14.5% Chloride content (Theoretical: ~13.4%) |
Predicted NMR Data (DMSO-d6)
-
δ 10.8-11.2 (br s, 1H): NH+ (Ammonium proton).[1]
-
δ 7.9-8.1 (m, 2H): Aromatic protons (ortho to sulfonamide).[1]
-
δ 7.6-7.8 (m, 2H): Aromatic protons (meta/para).
-
δ 7.4 (s, 2H): Sulfonamide NH2 (Exchangeable).[1]
-
δ 4.3-4.4 (d, 2H): Benzylic CH2 (coupled to NH+).[1]
-
δ 2.7 (d, 6H): N(CH3)2.[1]
Troubleshooting & Optimization
Workflow Logic Diagram
Caption: Troubleshooting logic for common reductive amination failures.
Critical Expert Insights
-
Moisture Control: STAB is moisture sensitive.[1] While it tolerates small amounts of water better than NaBH4, using anhydrous DCE or THF ensures the stoichiometry remains accurate.
-
Order of Addition: Do not mix the aldehyde and STAB before adding the amine. This will reduce the aldehyde to the alcohol (3-hydroxymethylbenzenesulfonamide), a difficult-to-remove impurity.[1]
-
Alternative Method (Method B): If 3-formylbenzenesulfonamide is unavailable, one may react 3-(chloromethyl)benzenesulfonamide with dimethylamine (40% aq.[1] solution). Caution: This often leads to the formation of the "dimer" (bis-alkylation) if the amine is not in large excess. Method A is preferred for purity.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Sulfonamide formation and salt crystallization).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on solubilizing groups). [Link]
-
Vertex Pharmaceuticals. (2017).[1] Preparation of sulfonamide-containing antimicrobials. Patent WO2017031599A1.[1] (Reference for analogous sulfonamide workups). [1]
Sources
- 1. 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide | 837421-90-6 [sigmaaldrich.com]
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- 3. Boosting the reduction of CO2 and dimethylamine for C–N bonding to synthesize DMF via modulating the electronic structures of indium single atoms - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 5. Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide [organic-chemistry.org]
- 6. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
incorporating 3-[(dimethylamino)methyl]benzene-1-sulfonamide into kinase inhibitor libraries
Abstract
This guide details the methodological integration of 3-[(dimethylamino)methyl]benzene-1-sulfonamide (3-DABS) into kinase inhibitor libraries. This fragment represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD), combining a classic sulfonamide hydrogen-bonding anchor with a basic dimethylamino tail that modulates physicochemical properties. This note covers the rationale for its inclusion, synthetic protocols for scaffold attachment, and biophysical screening workflows (SPR) to validate binding affinity.
Rationale & Pharmacophore Analysis
The inclusion of 3-DABS addresses two critical failure modes in early-stage kinase discovery: poor solubility and lack of vectoral growth vectors .
-
The Sulfonamide Anchor (
):-
Mechanism: Acts as a bidentate hydrogen bond donor/acceptor. In Type II kinase inhibitors (e.g., Sorafenib), the sulfonamide (often part of a urea linkage) binds to the conserved Glu/Asp residues in the "DFG-out" pocket or directly interacts with the catalytic loop.
-
Privileged Status: Found in >15 FDA-approved kinase inhibitors.
-
-
The Dimethylamine Tail (
):-
Solubility: The tertiary amine (
) is protonated at physiological pH. This introduces a solubilizing cationic center, counteracting the lipophilicity of the aromatic kinase core. -
Electrostatic Steering: The positive charge can form salt bridges with surface-exposed acidic residues (Asp/Glu) often found at the solvent channel entrance of the ATP-binding pocket.
-
Table 1: Physicochemical Profile of 3-DABS
| Property | Value | Impact on Library Quality |
| MW | 214.28 Da | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~0.8 | Low lipophilicity reduces non-specific binding. |
| H-Bond Donors | 1 (Sulfonamide | Critical for hinge or DFG interaction. |
| H-Bond Acceptors | 3 (O, O, N) | Versatile interaction network. |
| Solubility (pH 7.4) | High (>10 mM) | Reduces false positives due to aggregation in assays. |
Synthetic Protocols: Incorporating 3-DABS into Scaffolds
While 3-DABS can be screened as a standalone fragment, it is frequently coupled to a heteroaromatic core (e.g., pyrimidine, quinazoline) to generate lead compounds. The sulfonamide nitrogen is the primary nucleophilic handle.
Protocol A: Sulfonylurea Formation (Type II Inhibitor Synthesis)
Target: Linking 3-DABS to an aryl isocyanate to create a diarylsulfonylurea (similar to the Sorafenib scaffold).
Reagents:
-
3-DABS (1.0 eq)
-
Aryl Isocyanate Core (1.1 eq)
-
Dichloromethane (DCM) or THF (anhydrous)
-
Base:
or TEA (optional, depending on reactivity)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 3-DABS in 5 mL anhydrous DCM under
atmosphere.-
Note: Ensure the dimethylamine is not protonated (use free base form) to prevent interference, although the sulfonamide N is the target.
-
-
Addition: Add 1.1 mmol of the Aryl Isocyanate dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor via TLC or LC-MS. The formation of the sulfonylurea (
) is typically rapid.
-
-
Workup:
-
The product often precipitates out of DCM. Filter the solid.
-
If soluble, wash with 1M HCl (carefully, to protonate the amine but not hydrolyze the urea) and brine.
-
-
Purification: Recrystallize from MeOH/Ether.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Target: Direct coupling of the sulfonamide to an aryl halide.
-
Challenge: The sulfonamide nitrogen is a poor nucleophile and the dimethylamine group can poison Pd catalysts.
-
Solution: Use specific ligands (e.g., XPhos, BrettPhos) that tolerate basic amines.
Step-by-Step Procedure:
-
Charge Reactor: Combine Aryl Bromide (1.0 eq), 3-DABS (1.2 eq),
(2.0 eq) in 1,4-Dioxane. -
Catalyst: Add
(5 mol%) and XPhos (10 mol%). -
Conditions: Degas with Argon for 10 min. Heat to 100°C for 16 hours.
-
Purification: Filter through Celite. Purify via Reverse-Phase HPLC (0.1% Formic Acid) to ensure the basic amine is protonated and separates well from neutral byproducts.
Biophysical Screening Workflow (SPR)
When using 3-DABS as a standalone entry in a Fragment Library, Surface Plasmon Resonance (SPR) is the preferred screening method due to the fragment's low molecular weight (low signal) and likely weak affinity (
Experimental Workflow Diagram
Caption: Workflow for integrating 3-DABS into an SPR-based fragment screen. Green nodes indicate active screening phases.
Detailed SPR Protocol
Instrument: Biacore 8K or S200 (Cytiva). Sensor Chip: CM5 or Streptavidin (SA) Series S.
-
Target Immobilization:
-
Biotinylate the kinase domain (via AviTag or chemical NHS-biotin).
-
Capture on SA chip to a density of ~3000–5000 RU (high density required for small fragments).
-
Reference Channel: Immobilize a non-binding mutant or biotinylated BSA.
-
-
Sample Preparation:
-
Dissolve 3-DABS in 100% DMSO to 100 mM.
-
Dilute to screening concentration (typically 200–500 µM) in Running Buffer.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, 2-5% DMSO).
-
Critical Step: Perform Solvent Correction cycles to account for DMSO bulk refractive index mismatches.
-
-
Injection Parameters:
-
Contact time: 30–60 seconds.
-
Flow rate: 30 µL/min.
-
Dissociation time: 60 seconds (expect fast off-rates).
-
-
Data Analysis:
-
Zero-adjust and reference-subtract sensorgrams.
-
Look for "Square Wave" binding (rapid on/off) characteristic of fragments.
-
Hit Criteria: Response > 3-5 RU (depending on MW ratio); stoichiometric binding (Rmax theoretical check).
-
Binding Mode Hypothesis & Optimization
Understanding how 3-DABS binds guides the "fragment growing" process.
Interaction Pathway Diagram
Caption: Predicted binding mode of 3-DABS. The sulfonamide anchors to the hinge, while the amine engages solvent-exposed acidic residues.
Optimization Strategy:
-
Grow from the Benzene Ring: The 3-position is occupied by the amine. Positions 4, 5, or 6 are open for vectoral growth to reach the "Gatekeeper" residue or the hydrophobic back-pocket.
-
Rigidification: If the flexible methylene linker (
) between the ring and the amine causes entropic penalty, constrain it into a ring system (e.g., converting the dimethylaminomethyl group into a piperidine or morpholine fused ring).
Troubleshooting & Quality Control
-
Issue: Low Solubility in Assay Buffer.
-
Cause: Although the amine helps, the sulfonamide can be lipophilic.
-
Fix: Ensure DMSO concentration is constant (2%). If precipitation occurs, lower concentration to 100 µM. The dimethylamine must be protonated; ensure buffer pH is < 8.0.
-
-
Issue: Non-Specific Binding (NSB).
-
Cause: The cationic amine sticking to the negatively charged carboxymethyl dextran matrix of CM5 chips.
-
Fix: Increase salt concentration (NaCl to 250 mM) in the running buffer or use a PEG-based sensor chip (e.g., Biacore Chip P) to reduce electrostatic NSB.
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link
-
Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses dimethylamine solubility tactics). Link
Troubleshooting & Optimization
Technical Support: Purification Strategies for Sulfonamide Synthesis
Topic: Removing Unreacted Dimethylamine (DMA) from Sulfonamide Reaction Mixtures Doc ID: TS-SULF-DMA-001 Last Updated: 2025-10-24[1]
Introduction
Welcome to the Technical Support Center. This guide addresses a common challenge in medicinal chemistry: isolating sulfonamides from reaction mixtures containing excess dimethylamine (DMA).[1] While DMA is volatile (B.P. 7°C), its removal is often complicated by salt formation and solubility profiles that defy standard evaporation techniques.
This guide provides chemically grounded protocols to remove DMA while preserving your sulfonamide yield.
Module 1: The Chemistry of Separation
Why "Just Rotovapping" Often Fails
A common misconception is that because DMA is a gas at room temperature, it can simply be removed under vacuum. This fails because the sulfonamide formation generates HCl as a byproduct, which instantly reacts with excess DMA to form Dimethylamine Hydrochloride (DMA·HCl) .
| Species | State at RT | Boiling/Melting Point | Solubility (Organic) | Solubility (Water) |
| Dimethylamine (Free Base) | Gas | 7°C | High | High |
| DMA[1]·HCl (Salt) | Solid | 171°C | Moderate (DCM/CHCl₃) | Very High |
| Sulfonamide Product | Solid | Varies | High | Low (at neutral/acid pH) |
The Critical Window
Successful separation relies on exploiting the
-
DMA (
~10.7): Basic. Protonates to form a water-soluble cation at pH < 9.[1] -
Sulfonamides (
~10.1): Weakly acidic.[1] Deprotonates to form a water-soluble anion at pH > 11.[1]
The Strategy: You must maintain an acidic environment (pH 1–4) during workup.[1] This keeps DMA in the aqueous phase (as
Module 2: Standard Protocol (Liquid-Liquid Extraction)
Best For: Standard stable sulfonamides.[1] Time: 30–45 Minutes.[1][2]
Solvent Selection
-
Recommended: Ethyl Acetate (EtOAc) or Diethyl Ether (
).[1] DMA salts are poorly soluble in these, forcing them into the aqueous layer. -
Avoid: Dichloromethane (DCM) or Chloroform.[1] DMA·HCl has significant solubility in chlorinated solvents (~16.9 g/100g in
), leading to poor removal [1].
Step-by-Step Procedure
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (approx. 10x volume of crude).[1]
-
Acid Wash: Wash the organic phase twice with 1M HCl (or 5% aqueous citric acid for acid-sensitive groups).[1]
-
Brine Wash: Wash once with saturated NaCl (brine) to remove residual water/acid.[1]
-
Drying: Dry over
or and filter. -
Concentration: Evaporate solvent under reduced pressure.
Workflow Logic
Figure 1: Liquid-liquid extraction logic for separating basic amine impurities from neutral/acidic sulfonamides.
Module 3: Advanced Protocol (Scavenging Resins)
Best For: Acid-sensitive substrates or "polishing" trace amines after extraction.[1][7] Reagent: Polystyrene-supported Isocyanate (PS-Isocyanate).[1]
Mechanism
PS-Isocyanate acts as an electrophilic trap.[1] It reacts irreversibly with nucleophilic amines (DMA) to form a urea derivative that remains covalently bound to the polymer bead. The bead is then removed by simple filtration [2].[1]
Step-by-Step Procedure
-
Dissolve: Dissolve crude mixture in DCM, THF, or DMF.
-
Add Resin: Add 2–3 equivalents of PS-Isocyanate (relative to expected excess amine).[1]
-
Incubate: Shake gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters.
-
-
Filter: Pass through a fritted glass funnel or a synthesis cartridge.
-
Rinse: Wash beads with solvent to recover any entrained product.[1]
-
Concentrate: Evaporate filtrate to yield purified product.
Scavenging Pathway
Figure 2: Chemical scavenging of dimethylamine using polymer-supported isocyanate.[1]
Module 4: Troubleshooting & FAQ
Q: I rotovapped my reaction, but the NMR still shows a huge DMA peak (singlet ~2.7 ppm). Why?
A: You are likely seeing DMA[1]·HCl , not free DMA.[1] The salt is non-volatile and stable up to ~170°C.[1]
-
Fix: Redissolve in EtOAc and perform the Acid Wash (Module 2). Do not rely on vacuum to remove amine salts.[1]
Q: I used the Acid Wash, but my product yield is very low.
A: Check the pH of your aqueous waste.
-
Scenario A (pH < 1): Your sulfonamide precipitated? Unlikely, but possible for very insoluble compounds.[1] Check the interface.
-
Scenario B (pH > 10): Did you accidentally use base? If you used NaOH or NaHCO₃, you likely deprotonated the sulfonamide (
~10), sending it into the water. Acidify the aqueous layer to pH 4 and re-extract with EtOAc to recover your product.
Q: I have a terrible emulsion during the extraction.
A: Sulfonamides can sometimes act as surfactants.[1]
-
Fix 1: Add solid NaCl to saturate the aqueous layer (salting out).[1]
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite. This often breaks the physical stabilization of the emulsion.
-
Fix 3: Add a small amount of Methanol (2-5%) to the organic layer to disrupt surface tension.
Q: Can I use Silica Gel Chromatography?
A: Yes, but DMA·HCl can streak or "stick" to the silica, potentially co-eluting with polar products.
-
Tip: Add 1% Triethylamine (TEA) to your eluent.[1] This keeps the DMA as a free base, which moves differently than the salt, or ensures your sulfonamide stays deprotonated/protonated consistently. However, LLE (Module 2) is generally cleaner and faster for this specific impurity.
References
-
Solubility of Dimethylamine Hydrochloride. Chemister.ru Database. (Accessed 2025).[1] Link
-
Biotage MP-Isocyanate Technical Note. Biotage. Describes the mechanism and application of polystyrene-bound isocyanates for amine scavenging. Link
-
Sulfonamide
Data. Organic Chemistry Portal. Discusses the acidity of the sulfonamide NH group. Link -
Sigma-Aldrich Product Sheet: Dimethylamine Hydrochloride. Confirms physical properties (MP 171°C) and solubility.[1][8] Link
Sources
- 1. ジメチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. Dimethylamine hydrochloride CAS#: 506-59-2 [m.chemicalbook.com]
Technical Support Center: Stability & Handling of 3-[(dimethylamino)methyl]benzene-1-sulfonamide
[1]
Introduction
Welcome to the technical support guide for 3-[(dimethylamino)methyl]benzene-1-sulfonamide . This document addresses the physicochemical behavior of this compound in biological assays.
This molecule contains two distinct functional groups with opposing ionization behaviors:[1]
Understanding the interplay between these groups is critical for solubility, stability, and analytical quantification.
Module 1: Solubility & Preparation
The "Charge State" Paradox
Users often report inconsistent solubility or precipitation when moving from organic stocks to aqueous buffers. This is governed by the protonation state of the benzylic amine.
Physicochemical Profile at Physiological pH (7.4)
-
Amine Status: The dimethylamino group (
) acts as a proton sponge. At pH 7.4, it is protonated (Cationic, ).[2] -
Sulfonamide Status: The sulfonamide group (
) remains neutral. -
Net Charge: +1 (Cationic). [2]
Implication: The compound is highly soluble in acidic and neutral buffers (pH < 8.5) due to the positive charge. However, if you adjust the pH > 9.5 (e.g., Carbonate buffer), the molecule becomes zwitterionic or neutral, drastically reducing solubility and causing precipitation.
Visualization: pH-Dependent Speciation
The following diagram illustrates the dominant species across the pH scale.
Figure 1: Speciation of this compound.[2] Maximum solubility is achieved at pH < 9.0.
Standard Preparation Protocol
Module 2: Chemical Stability & Degradation
Stability Risk Assessment
Contrary to common assumptions, the sulfonamide group is robust. The primary instability risk lies in the benzylic amine moiety.
| Degradation Pathway | Risk Level | Trigger | Mechanism |
| Hydrolysis | Low | Extreme pH (<2 or >12) | Sulfonamide bond cleavage is negligible at pH 7.[2]4. |
| N-Oxidation | High | Air/Peroxides | The tertiary amine reacts with dissolved oxygen or peroxides to form N-oxides.[2] |
| Benzylic Oxidation | Medium | Light + Oxygen | Radical attack at the benzylic carbon ( |
Degradation Pathways
Benzylic amines are susceptible to oxidative deamination, especially in buffers containing trace metals or under light exposure.[2]
Figure 2: Primary oxidative degradation pathways.[2] N-oxide formation is the most common impurity observed in aged DMSO stocks.
Critical Troubleshooting (Stability)
Q: My compound lost potency after 24 hours in buffer at 37°C.
Module 3: Analytical Troubleshooting (HPLC)
The "Tailing Peak" Phenomenon
Users frequently report severe peak tailing for this molecule on C18 columns.
-
The Cause: At acidic HPLC pH (e.g., 0.1% Formic Acid, pH ~2.7), the dimethylamino group is protonated (
). These cations interact electrostatically with residual silanols ( ) on the silica column stationary phase.[2] -
The Fix: You must suppress this interaction.
Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | End-capped C18 or C18 with Embedded Polar Group | "End-capping" reduces free silanol groups.[2] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | TFA is an ion-pairing agent.[2] It masks the positive charge of the amine, sharpening the peak. Formic acid is often insufficient.[2] |
| Mobile Phase B | Acetonitrile + 0.08% TFA | Matches ionic strength to prevent baseline drift.[2] |
| Alternative | High pH Buffer (10 mM Ammonium Bicarbonate, pH 10) | At pH 10, the amine is neutral (deprotonated), eliminating silanol interaction. Ensure your column is pH 10 tolerant (e.g., Hybrid Silica).[2] |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave this compound in PBS? No. While the sulfonamide is heat-stable, the benzylic amine is sensitive to thermal oxidation. Sterilize by filtration (0.22 µm PES or PVDF) .
Q2: I see a small peak at RRT 1.05 in my LC-MS. What is it?
This is likely the N-oxide .[2] It has a mass shift of +16 Da (
Q3: Is the compound stable in cell culture media (DMEM/RPMI)? Yes, for short durations (24-48h). However, media contains riboflavin (a photosensitizer). If incubating for >24h, protect the culture plate from excess ambient light to prevent photo-oxidation of the benzylic position.
Q4: Why did my compound precipitate in the phosphate buffer? Check the concentration. While soluble at mM levels, "salting out" can occur in high-salt buffers (like 10x PBS) if the concentration exceeds 10 mM. Dilute the buffer to 1x.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2] [Link]
-
PubChem. 3-amino-N,N-dimethylbenzene-1-sulfonamide (Compound Summary). National Library of Medicine.[2] [Link][2]
-
Dolan, J. W. Tailing Peaks for Basic Compounds.[2] LCGC North America.[2] (Explains silanol interactions with amines). [Link]
-
NIST Chemistry WebBook. Benzene-1-sulfonamide properties.[2] National Institute of Standards and Technology.[2] [Link][2]
Validation & Comparative
1H NMR spectrum analysis of 3-[(dimethylamino)methyl]benzene-1-sulfonamide
Topic: 1H NMR Spectrum Analysis of 3-[(dimethylamino)methyl]benzene-1-sulfonamide Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Context
In medicinal chemistry, This compound serves as a critical pharmacophore, particularly in the development of carbonic anhydrase inhibitors and GPCR ligands. Its structural duality—combining a polar, hydrogen-bond-donating sulfonamide motif with a basic, lipophilic dimethylamine side chain—presents unique analytical challenges.
This guide provides a comparative analysis of this compound against its synthetic precursor, 3-(chloromethyl)benzene-1-sulfonamide , and the core scaffold, benzenesulfonamide . The primary objective is to equip researchers with the data necessary to validate synthesis completion and distinguish the target molecule from common process impurities.
Why This Analysis Matters
-
Synthesis Validation: The conversion of the chloromethyl group to the dimethylaminomethyl group results in a massive upfield shift of the benzylic protons (
1.0 ppm), serving as the definitive " go/no-go " signal for reaction completion. -
Solvent Criticality: Sulfonamide protons are labile. Incorrect solvent choice (e.g., CDCl₃ vs. DMSO-d₆) can lead to signal disappearance, resulting in false negatives during QC.
Experimental Protocol (Self-Validating System)
To ensure reproducible data, the following protocol minimizes variables such as concentration effects and water exchange.
Reagents & Materials[2][3][4][5][6]
-
Target Analyte: >98% purity (HPLC grade).
-
Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).
-
Rationale: DMSO is essential. CDCl₃ often causes the sulfonamide (-SO₂NH₂) protons to broaden into the baseline due to rapid exchange and poor solubility. DMSO forms hydrogen bonds with the NH₂ protons, stabilizing them as a distinct singlet/broad peak.
-
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the sulfonamide into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Critical Step: Sonicate for 30 seconds. Sulfonamides can exhibit polymorphism; complete dissolution is vital to prevent concentration gradients.
-
Transfer to the NMR tube. Cap immediately to prevent atmospheric moisture absorption (water peak at 3.33 ppm in DMSO can obscure benzylic signals).
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (sufficient for >5mg sample).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Referencing: Set TMS internal standard to 0.00 ppm. Alternatively, set residual DMSO pentet center to 2.50 ppm.
-
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct precursor (chloromethyl analog) and the unsubstituted core. This comparison highlights the specific chemical shift (
Table 1: Comparative Chemical Shifts ( , ppm in DMSO-d₆)[5]
| Assignment | Target Product (Dimethylamino) | Precursor (Chloromethyl) | Core Scaffold (Benzenesulfonamide) | Diagnostic Value |
| -SO₂NH₂ | 7.35 (s, 2H) | 7.45 (s, 2H) | 7.30 (s, 2H) | Confirms sulfonamide integrity. |
| Ar-H (C2) | 7.75 (s, 1H) | 7.85 (s, 1H) | 7.85 (m, 2H) | Isolated singlet between substituents. |
| Ar-H (C4, C6) | 7.50 - 7.60 (m, 2H) | 7.60 - 7.70 (m, 2H) | 7.50 - 7.60 (m, 3H) | Aromatic fingerprint. |
| Ar-H (C5) | 7.55 (t, 1H) | 7.65 (t, 1H) | (Overlapped) | Meta-coupling pattern. |
| Benzylic -CH₂- | 3.52 (s, 2H) | 4.85 (s, 2H) | Absent | CRITICAL: Shift from 4.85 |
| -N(CH₃)₂ | 2.18 (s, 6H) | Absent | Absent | Integration of 6H confirms dimethylation. |
Detailed Assignment Logic
-
The "Completion" Signal (Benzylic CH₂):
-
In the precursor, the methylene group is attached to Chlorine (electronegative). This deshields the protons, pushing them downfield to ~4.85 ppm .
-
In the target, the Nitrogen atom is less electronegative than Chlorine, and the electron density is shielded. The signal shifts upfield to ~3.52 ppm .
-
Observation: If you see a peak at 4.85 ppm, your reaction is incomplete.
-
-
The Amino "Fingerprint" (N-Methyls):
-
The two methyl groups attached to the nitrogen appear as a sharp singlet integrating to 6 protons at 2.18 ppm .
-
Note: If this peak is split or broadened, it may indicate protonation (salt formation) or restricted rotation due to steric hindrance, though this is rare in free base forms in DMSO.
-
-
The Sulfonamide Exchange (SO₂NH₂):
-
Appears as a broad singlet at 7.35 ppm .
-
Validation: Add one drop of D₂O to the tube and shake. If this peak disappears (deuterium exchange), it confirms the presence of labile NH protons.
-
Visualizing the Workflow
Diagram 1: Synthesis Monitoring & Impurity Identification
This logic tree guides the researcher through interpreting the spectrum during the synthesis phase.
Caption: Logic flow for distinguishing the target sulfonamide from its chloromethyl precursor.
Diagram 2: Structural Assignment Map
Visualizing the correlation between the molecular structure and the spectral peaks.
Caption: Mapping structural moieties to specific chemical shift ranges in DMSO-d6.
Troubleshooting Common Anomalies
| Observation | Likely Cause | Corrective Action |
| Missing NH₂ Peak | Solvent is CDCl₃ or sample is wet (D₂O exchange). | Switch to dry DMSO-d₆. |
| Split Methyl Singlet | Sample is a salt (HCl/TFA salt) causing restricted rotation or diastereotopicity. | Perform a "D₂O shake" or freebase the sample with Na₂CO₃ wash. |
| Extra Peak at 3.33 ppm | Water contamination in DMSO.[1] | Use a fresh ampoule of DMSO-d₆. |
| Extra Peak at 2.50 ppm | Residual DMSO (Solvent peak). | This is normal; do not integrate. |
References
-
BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem Application Notes. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
PubChem. (2025).[4] Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - NMR Spectra Data. National Library of Medicine. Link
Sources
Pharmacokinetic Profile Comparison: Dimethylaminomethyl Sulfonamide Derivatives vs. Parent Sulfonamides
Executive Summary
This guide provides a technical comparison of N-dimethylaminomethyl sulfonamide derivatives (Mannich bases) against their parent sulfonamide compounds. In drug development, the introduction of a dimethylaminomethyl moiety is a classic "prodrug" strategy designed to overcome the poor aqueous solubility and dissolution-rate limitations of active sulfonamides.
Key Insight: The pharmacokinetic (PK) profile of the derivative is defined by its hydrolytic instability . While the derivative enhances initial solubility and potentially membrane permeability (LogP modulation), it acts as a delivery vehicle, rapidly reverting to the active parent sulfonamide in physiological media. Therefore, the PK comparison focuses on solubility-driven absorption (
Structural & Mechanistic Context
The derivatization typically involves a Mannich reaction condensing the acidic sulfonamide nitrogen (
Mechanistic Pathway (Prodrug Activation)
The following diagram illustrates the conversion of the dimethylaminomethyl derivative back to the active parent compound.
Caption: Stepwise hydrolysis of the N-Mannich base derivative to release the active sulfonamide pharmacophore.
Comparative Pharmacokinetic Data
The following table contrasts the physicochemical and PK properties of a prototypical sulfonamide against its dimethylaminomethyl Mannich base derivative.
| Parameter | Parent Sulfonamide | Dimethylaminomethyl Derivative | Impact on Performance |
| Aqueous Solubility ( | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Derivative enables IV formulation or faster dissolution in GI fluids. |
| Lipophilicity (LogP) | Moderate (1.5 – 2.5) | Lower (0.5 – 1.5) | Reduced LogP (at pH 7.4) due to amine protonation often aids dissolution but may alter passive diffusion. |
| Delayed (2 – 4 h) | Rapid (< 1 h) | Faster onset of action due to rapid dissolution and conversion. | |
| Lower (Dissolution limited) | Higher | Improved bioavailability ( | |
| Half-life ( | Intrinsic ( | Transient (< 30 min) | The derivative is rarely detected in systemic circulation; it serves only to deliver the parent. |
| Protein Binding | High (> 80%) | Variable | Derivative binding is often lower, but irrelevant if hydrolysis is faster than distribution. |
Critical Analysis of Stability
-
In Vitro Stability: Dimethylaminomethyl derivatives exhibit pH-dependent stability. They are often stable in solid formulations but hydrolyze via first-order kinetics in aqueous buffers (pH 7.4).
-
In Vivo Fate: Upon entering the bloodstream, the equilibrium shifts completely toward the parent compound. The "Apparent PK" observed is that of the parent, but with an altered absorption phase (
).
Experimental Protocols for PK Assessment
To validate the advantages of the derivative, you must distinguish between the intact prodrug and the released parent during analysis.
Protocol A: In Vitro Hydrolysis Kinetics (Stability Screening)
Objective: Determine the conversion rate (
-
Preparation: Prepare a 10 mM stock solution of the dimethylaminomethyl derivative in anhydrous acetonitrile.
-
Incubation:
-
Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).
-
Spike stock solution into buffer to reach a final concentration of 50 µM (keep organic solvent < 1%).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 100 µL samples at
min. -
Quench immediately with 100 µL ice-cold acetonitrile containing Internal Standard (IS).
-
-
Analysis: Analyze via LC-MS/MS. Monitor MRM transitions for both the Derivative and the Parent.
-
Calculation: Plot
vs. Time. The slope is .
Protocol B: In Vivo Pharmacokinetics (Rat Model)
Objective: Compare Bioavailability (
-
Dosing:
-
Group 1: Parent Sulfonamide (Suspension in 0.5% CMC) – Oral Gavage (PO).
-
Group 2: Dimethylaminomethyl Derivative (Solution in Saline/PEG) – Oral Gavage (PO).
-
-
Blood Collection:
-
Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
-
CRITICAL STEP: Collect blood into tubes containing esterase inhibitors (if enzymatic hydrolysis is suspected) or immediately acidify/chill to prevent ex vivo hydrolysis of the derivative during processing.
-
-
Plasma Processing:
-
Centrifuge at 4°C, 3000g for 10 min.
-
Precipitate protein with cold acetonitrile (1:3 ratio).
-
-
Data Analysis:
-
Calculate
for the Parent Compound in both groups. -
Relative Bioavailability (
) = .
-
Decision Workflow for Derivative Selection
Use this logic flow to determine if the dimethylaminomethyl modification is viable for your drug candidate.
Caption: Go/No-Go decision tree for selecting Mannich base prodrugs based on stability profiles.
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on Mannich base prodrug kinetics).
-
Iley, J., Lopes, F., & Moreira, R. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753.[1]
- Rollo, I. M. (1972). Pharmacokinetics of sulfonamides and their N-Mannich bases. Canadian Journal of Physiology and Pharmacology. (Classic comparison of parent vs.
-
Sohaib, M., et al. (2017). Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin: In vitro anthelmintic and cytotoxic evaluation. Beni-Suef University Journal of Basic and Applied Sciences.
-
Supuran, C. T., et al. (2003).[2] Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfonamides. Bioorganic & Medicinal Chemistry Letters. (Context for sulfonamide derivative activity).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
